molecular formula C22H34CaN4O6 B13762384 5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt CAS No. 67050-27-5

5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt

Cat. No.: B13762384
CAS No.: 67050-27-5
M. Wt: 490.6 g/mol
InChI Key: KGISGVJYCVQRHS-UHFFFAOYSA-L
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Description

5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is a calcium salt form, which enhances its solubility and stability. It has a molecular formula of C11H18N2O3.Ca and a molecular weight of 266.39 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt typically involves the reaction of barbituric acid derivatives with calcium ions. The process can be summarized as follows:

    Starting Materials: Barbituric acid, sec-butyl bromide, ethyl iodide, and calcium hydroxide.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction Products: Reduced forms of the original compound.

    Substitution Products: Substituted barbituric acid derivatives.

Scientific Research Applications

5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This leads to sedative and hypnotic effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt is unique due to its specific alkyl groups and the presence of calcium, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in pharmaceutical formulations where solubility and stability are crucial .

Properties

CAS No.

67050-27-5

Molecular Formula

C22H34CaN4O6

Molecular Weight

490.6 g/mol

IUPAC Name

calcium;5-butan-2-yl-5-ethyl-1-methyl-2,6-dioxopyrimidin-4-olate

InChI

InChI=1S/2C11H18N2O3.Ca/c2*1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15;/h2*7H,5-6H2,1-4H3,(H,12,14,16);/q;;+2/p-2

InChI Key

KGISGVJYCVQRHS-UHFFFAOYSA-L

Canonical SMILES

CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.[Ca+2]

Origin of Product

United States

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